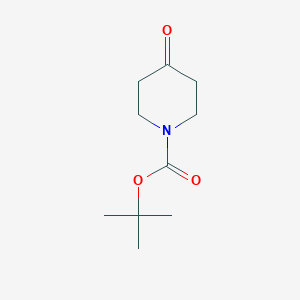

1-Boc-4-piperidone

Descripción

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the field of medicinal chemistry. nih.govwikipedia.org Its derivatives are integral to numerous pharmaceuticals and biologically active compounds, highlighting their importance in drug design and discovery. nih.govresearchgate.netarizona.edu

The piperidine scaffold is one of the most common heterocyclic fragments found in FDA-approved drugs. arizona.edu Its prevalence extends across a wide range of therapeutic areas, including treatments for cancer, viral infections, inflammation, and central nervous system disorders. researchgate.netarizona.edunih.gov The structural motif is present in numerous natural alkaloids, such as piperine (B192125) (from black pepper), as well as in a multitude of synthetic pharmaceuticals. wikipedia.orgresearchgate.net More than 70 commercialized drugs feature piperidine scaffolds, which are crucial in the development of antipsychotics, analgesics, and antihistamines. arizona.eduresearchgate.net This widespread presence underscores the piperidine ring's accepted role in creating molecules with favorable biological properties. researchgate.netpharmjournal.rubohrium.com

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The piperidine scaffold is considered a classic example of such a structure. nih.govpharmjournal.runih.gov Its ability to serve as a versatile template allows for the development of ligands for various receptors and enzymes. nih.govnih.gov The introduction of chiral piperidine scaffolds into small molecules can help modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netthieme-connect.comcolab.ws For instance, the benzoylpiperidine fragment is a well-known privileged structure found in agents with anticancer, antipsychotic, and neuroprotective properties. nih.govnih.gov This versatility makes the piperidine framework a reliable and frequently exploited chemical scaffold in drug design. nih.gov

The tert-Butoxycarbonyl (Boc) Protecting Group: Strategic Importance in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.comresearchgate.net Its function is to temporarily mask the reactivity of an amine, allowing chemical transformations to be performed on other parts of a molecule without unintended side reactions involving the nitrogen atom. acs.org

Boc Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com The reaction involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.commasterorganicchemistry.com This forms a carbamate (B1207046) and releases a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol. commonorganicchemistry.comtotal-synthesis.com While the reaction can proceed without a base, one is often added, such as triethylamine (B128534) or sodium hydroxide (B78521), to facilitate the process. total-synthesis.comwikipedia.org

Boc Deprotection: The removal of the Boc group is characteristically achieved under acidic conditions. masterorganicchemistry.comtotal-synthesis.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used. masterorganicchemistry.comwikipedia.org The mechanism begins with the protonation of the carbamate's carbonyl oxygen. masterorganicchemistry.comtotal-synthesis.com This triggers the fragmentation of the protecting group, leading to the formation of the stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comtotal-synthesis.com The carbamic acid is unstable and readily decarboxylates (loses CO₂), regenerating the free amine. masterorganicchemistry.comtotal-synthesis.com

Table 1: Common Reagents for Boc Protection and Deprotection

| Process | Common Reagents | Solvent(s) |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) with or without a base (e.g., triethylamine, DMAP, NaOH) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile, Water |

| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Aluminum chloride (AlCl₃) | Dichloromethane (DCM), Methanol (B129727), Ethyl acetate (B1210297), Dioxane |

The strategic use of the Boc group offers several key advantages in the synthesis of complex molecules. A primary benefit is its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation, to which other protecting groups might be sensitive. researchgate.netnih.gov

A significant advantage is its role in "orthogonal protection" strategies. The Boc group's acid lability contrasts with the base lability of the Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-lability of the Cbz (benzyloxycarbonyl) group. total-synthesis.com This orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial capability in complex syntheses like solid-phase peptide synthesis. total-synthesis.com The ease of introducing and removing the Boc group under relatively mild conditions makes it a versatile and reliable tool for managing the reactivity of amine functionalities. nih.gov

1-Boc-4-piperidone as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a highly valuable building block in organic synthesis, particularly for creating pharmaceuticals and other biologically active compounds. sigmaaldrich.comsmolecule.comlookchem.com Its structure contains a ketone, which can be used for a variety of chemical transformations, and a protected nitrogen, which prevents unwanted reactions at that site.

The compound is a crucial precursor in the synthesis of numerous complex molecules, including various piperidinyl-substituted lactams and other nitrogen-containing heterocycles. smolecule.comlookchem.com For example, it is used in the preparation of ligands and spirorifamycins. sigmaaldrich.com Furthermore, this compound is a key starting material in the synthesis of fentanyl and its analogues. incb.orgun.org The Boc group enhances its stability and allows for controlled, selective reactions, making it a "masked precursor" that facilitates complex synthetic pathways while minimizing side reactions. smolecule.comfederalregister.gov Its utility as a versatile intermediate has led to its classification as a List I chemical in the United States. federalregister.gov

Table 2: Profile of this compound

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate |

| CAS Number | 79099-07-3 |

| Molecular Formula | C₁₀H₁₇NO₃ |

| Molecular Weight | 199.25 g/mol |

| Appearance | Light yellow to white powder |

| Key Functional Groups | Ketone, Boc-protected amine (Carbamate) |

Unique Reactivity Profile Due to Boc Protection

The tert-butoxycarbonyl (Boc) group is not merely a placeholder; it fundamentally influences the chemical behavior of the piperidone ring, bestowing upon it a unique reactivity profile. The Boc group serves as an effective protecting group for the piperidine nitrogen, preventing its participation in unwanted side reactions such as acylation, alkylation, or oxidation, thereby enhancing the compound's stability during various synthetic transformations. smolecule.com

The electron-withdrawing nature of the carbamate modulates the reactivity of the entire molecule. This electronic effect is crucial for enabling a range of reactions that would be otherwise difficult with an unprotected or differently substituted piperidone. The protection allows for selective transformations at other positions of the ring, particularly at the ketone and the adjacent α-carbons. smolecule.com This makes the compound compatible with a wide variety of reaction conditions and reagents, including organometallics like Grignard reagents, and facilitates reactions such as cyanations and annulations. The Boc group is stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions, a feature that is central to its utility in multi-step synthesis. organic-chemistry.org

Versatility in the Construction of Nitrogen-Containing Heterocycles

This compound is a cornerstone intermediate for the synthesis of a diverse catalog of nitrogen-containing heterocycles. smolecule.com Its bifunctional nature—a reactive ketone and a protected nitrogen that can be deprotected—allows for a multitude of synthetic manipulations leading to complex scaffolds.

Researchers have utilized this compound in domino reactions, Michael additions, and various condensation reactions to build intricate molecular frameworks. For example, it reacts with aromatic aldehydes to form nitrogenous 1,5-diketones which can undergo intramolecular cyclization. chemicalbook.com It is also a key starting material for producing spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional nature. rsc.orgwhiterose.ac.uk The synthesis of spiro-piperidines can be achieved through strategies such as intramolecular Friedel-Crafts alkylation or by constructing a new ring at the C-4 position of the piperidone. researchgate.net

Furthermore, this compound is employed in the synthesis of fused heterocyclic systems. A notable example is its reaction with o-phenylenediamine, which proceeds via a domino reaction to form hydrobenzimidazo[2,1-e]acridine structures. chemicalbook.com It is also a precursor for creating substituted pyrazoles through condensation with hydrazines. nih.gov The ability to readily generate the enolate of this compound has enabled its use in synthesizing phosphates and other functionalized piperidines. guidechem.comchemicalbook.com This versatility makes it an indispensable tool in medicinal chemistry for accessing novel chemical space. smolecule.combeilstein-journals.org

Table 1: Examples of Heterocyclic Systems Synthesized from this compound This table is interactive. Click on the headers to sort.

| Target Heterocycle Type | Key Reaction Type | Reactants | Research Focus | Reference(s) |

|---|---|---|---|---|

| Bispidines | Double Mannich Reaction | Formaldehyde, primary amine | Synthesis of rigid bicyclic scaffolds | guidechem.com, chemicalbook.com |

| Spirocyclic Piperidines | Kinetic Resolution / Lithiation | Chiral base (e.g., n-BuLi/sparteine) | Access to 3D fragments for drug discovery | rsc.org |

| Dihydrospiro[quinoline-2,4'-piperidines] | Intramolecular Friedel-Crafts Alkylation | Allylmagnesium bromide, anilines | Synthesis of novel spiro-compounds | researchgate.net |

| Substituted Pyrazoles | Condensation / Cyclization | Hydrazines, β-keto esters | Creation of novel pyrazole (B372694) derivatives | nih.gov |

| Piperidinyl-substituted Lactams | Not specified | Not specified | Potential anticonvulsant and antibacterial agents | smolecule.com |

| Spirorifamycins | Multi-step synthesis | Not specified | Synthesis of complex natural product analogues | sigmaaldrich.com |

| Alogliptin Analogue | Multi-step synthesis | 6-chloro uracil (B121893) derivative | Development of novel DPP-4 inhibitors | beilstein-journals.org |

| Fused Hydrobenzimidazo[2,1-e]acridines | Domino Reaction | o-Phenylenediamine | Access to complex polycyclic aromatic systems | chemicalbook.com |

Overview of Research Directions and Scope of the Review

Current and future research involving this compound is proceeding along several key trajectories, primarily driven by its utility in medicinal chemistry and materials science. A major focus is its application as a foundational building block in drug discovery. smolecule.com For instance, derivatives of this compound, such as certain chalcones, have been investigated for their cytotoxic activities against various cancer cell lines. Its role in creating libraries of spirocyclic compounds and other complex, three-dimensional molecules continues to be explored for developing new therapeutic agents targeting a range of diseases. rsc.orgbeilstein-journals.org

Another significant research direction is the development of novel and more efficient synthetic methodologies that utilize this compound. This includes the optimization of catalytic enantioselective reactions, such as the Pd-catalyzed borylative migration, to produce chiral piperidine derivatives that are valuable for pharmaceutical development. chemicalbook.com Innovations in reaction conditions, such as the use of titanium(IV) mediated processes for C-C bond formation, aim to improve selectivity, yield, and atom economy, making syntheses more scalable and environmentally friendly. acs.org

Finally, the role of this compound as a key precursor in the synthesis of fentanyl and its analogues has placed it under intense scrutiny. un.orgincb.org This has spurred research in two main areas: forensic chemistry, focused on the detection and route attribution of illicitly synthesized fentanyl, and regulatory science, which has led to its classification as a controlled substance precursor in various jurisdictions. caymanchem.comdtic.milfederalregister.gov The development of synthetic routes that avoid or efficiently utilize such precursors is a topic of ongoing investigation in both legitimate pharmaceutical research and law enforcement contexts.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUYFJUVMYHXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Record name | boc-4-piperidone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352875 | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79099-07-3 | |

| Record name | tert-Butyl 4-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79099-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc 4 Piperidone and Its Derivatives

Classical and Contemporary Synthesis Routes of 1-Boc-4-piperidone

Various synthetic strategies have been developed for the preparation of this compound. These methods often involve the introduction of the Boc group onto a piperidone core or the construction of the piperidone ring system with the Boc group already in place.

Boc Protection of 4-Piperidone (B1582916)

A common and straightforward method for synthesizing this compound involves the Boc protection of the nitrogen atom in 4-piperidone. This transformation is typically carried out using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the Boc-protecting agent. benchchem.comchemicalbook.com

Reaction Conditions and Optimization

The Boc protection of 4-piperidone is often conducted in the presence of a base to facilitate the reaction. benchchem.com Polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used as reaction media, and the reaction is frequently performed at room temperature. benchchem.com Optimization studies have indicated that maintaining the reaction temperature below 25°C can help prevent cleavage of the Boc group. benchchem.com

Use of Bases (e.g., Triethylamine)

Bases play a vital role in the Boc protection of 4-piperidone by deprotonating the amine nitrogen, making it more nucleophilic for attack on the Boc anhydride (B1165640). benchchem.com Triethylamine (B128534) (TEA) is a commonly employed base for this purpose. benchchem.comsmolecule.comrsc.org Research suggests that using mild bases like triethylamine is preferable to stronger inorganic bases such as sodium hydroxide (B78521), as they help minimize side reactions like ketone oxidation. benchchem.com

An example protocol involves dissolving 4-piperidone in water and triethylamine, followed by the slow addition of Boc anhydride at 20-25°C with stirring for several hours. benchchem.com The pH is then adjusted to 6-7 for workup. benchchem.com

Michael Addition Approaches

Michael addition reactions can also be utilized in the synthesis of this compound or related piperidone structures which can subsequently be Boc-protected. This approach typically involves the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization to form the piperidone ring. smolecule.comkcl.ac.uk Some synthetic routes to piperidones involve the double Michael addition of a primary amine to divinyl ketone. kcl.ac.uk While the direct synthesis of this compound via Michael addition is mentioned, detailed specific reaction conditions solely for this compound through this route were not extensively detailed in the provided search results, which focused more on the synthesis of substituted piperidones or the use of Michael addition in the synthesis of other compounds. smolecule.comrsc.orgmdpi.com

Hydrazine (B178648) Reaction Pathways

Hydrazine and its derivatives can be involved in reaction pathways that lead to the synthesis of this compound derivatives or utilize this compound as a starting material for the synthesis of other heterocyclic compounds, such as pyrazoles. smolecule.comgoogle.comut.eebeilstein-journals.orgmdpi.com For instance, this compound can react with hydrazine hydrate (B1144303) to form N-Boc-4-piperidine hydrazine, which can then be used in subsequent condensation reactions to form pyrazoles. google.com While these reactions involve this compound, they describe its transformation into other compounds rather than its synthesis from hydrazine pathways in the context of forming the piperidone ring itself. Synthetic strategies for heterocyclic hydrazine derivatives sometimes involve the construction of a ring on an existing hydrazine fragment or N-N bond formation between a cyclic amine and an electrophilic nitrogen donor. ut.ee

From 4-Piperidone Hydrate Hydrochloride

This compound can be synthesized starting from 4-piperidone hydrate hydrochloride. chemicalbook.comsigmaaldrich.com This method typically involves treating 4-piperidone hydrate hydrochloride with a base and di-tert-butyl dicarbonate. chemicalbook.com For example, a reported procedure involves adding sodium hydroxide, di-tert-butyl dicarbonate, and THF to a solution of 4-piperidone hydrate hydrochloride in water. chemicalbook.com The reaction mixture is stirred at ambient temperature, followed by extraction and evaporation to obtain this compound. chemicalbook.com This method has been reported to provide this compound in high yield. chemicalbook.com

Compounds and PubChem CIDs

| Compound | PubChem CID |

| This compound | 735900 fishersci.pt |

| 4-Piperidone | 33721 nih.gov |

| 4-Piperidone hydrate hydrochloride | 24849162 sigmaaldrich.com |

Data Tables

Based on the search results, a detailed data table compiling specific reaction conditions and yields for various synthesis routes of this compound is challenging due to the diverse nature and level of detail provided across different sources. However, the following summarizes key parameters observed for the Boc protection of 4-piperidone:

| Method | Starting Material | Reagent | Base | Solvent(s) | Temperature | Notes |

| Boc Protection of 4-Piperidone | 4-Piperidone | Di-tert-butyl dicarbonate | Triethylamine | DCM or THF | Room temperature | Mild bases preferred; maintain pH 6-7. benchchem.combenchchem.com |

| From Hydrate Hydrochloride | 4-Piperidone hydrate hydrochloride | Di-tert-butyl dicarbonate | Sodium hydroxide | Water, THF | Ambient temperature | Reported high yield. chemicalbook.com |

Enantioselective Synthesis and Chiral Control in Piperidone Chemistry

The development of efficient and economical methods for the preparation of functionalized, optically enriched piperidines is of significant importance in drug discovery, as the piperidine (B6355638) ring is a prevalent heterocyclic unit in numerous commercial pharmaceutical agents and natural products. rsc.orgchemicalbook.comrsc.orgnih.gov While this compound itself is a symmetrical molecule and thus not chiral, it serves as a crucial precursor for the synthesis of a wide range of chiral piperidine derivatives through various enantioselective methodologies. rsc.orgchemicalbook.comrsc.orgresearchgate.net

Catalytic Enantioselective Borylative Migration Strategies

Catalytic enantioselective borylative migration is a single-step method that provides enantiomerically enriched heterocyclic allylboronates, which are valuable precursors for synthesizing chiral, optically enriched functionalized piperidine derivatives. rsc.orgresearchgate.netualberta.ca This approach allows for the installation of a boryl group onto piperidine precursors. ualberta.ca

Palladium-catalyzed enantioselective borylative migration of alkenyl nonaflate derivatives of precursors like N-Boc-4-piperidone has been optimized. rsc.orgchemicalbook.comrsc.orgnih.govresearchgate.net This reaction provides access to chiral, optically enriched piperidinyl allylic boronates. rsc.orgchemicalbook.comrsc.orgresearchgate.net The palladium-catalyzed borylation of pyranyl alkenyl triflate, reported in 2000, inspired the development of the catalytic enantioselective borylative migration reaction of pyranyl and piperidinyl alkenyl triflates in 2009. ualberta.ca

Systematic fine-tuning of reaction conditions for the palladium-catalyzed enantioselective borylative migration has been conducted to identify economical and industry-friendly procedures. rsc.orgchemicalbook.comrsc.orgnih.govresearchgate.netualberta.ca Key parameters examined include the nature of the alkenylsulfonate and the N-protecting group of the substrate, the source and stoichiometry of palladium and diphosphine ligand, solvent, reaction concentration, temperature, and time. ualberta.ca

Studies have shown that diethyl ether and cyclopentyl methyl ether are suitable reaction solvents, providing high enantioselectivity (up to 92% ee) under a low catalyst loading of 3 mol%. rsc.orgchemicalbook.comrsc.orgnih.govresearchgate.net Optimization of subsequent steps, such as aldehyde allylboration, has led to higher yields and improved solvent economy. rsc.orgchemicalbook.comrsc.orgnih.govresearchgate.net The enantioselectivity can be inversely proportional to the pKaH of the amine base due to protonation of a ligand moiety. acs.org

Compared to using the corresponding triflate derivative, the nonaflate substrate has been found to be easier to prepare and purify, contributing to a more robust and industry-friendly procedure. rsc.org The multigram-scalability of the process has been demonstrated under optimized conditions, highlighting its efficiency and atom economy. rsc.orgchemicalbook.comrsc.orgnih.gov

The palladium-catalyzed enantioselective borylative migration reaction provides access to chiral optically enriched piperidinyl allylic boronates. rsc.orgchemicalbook.comrsc.orgnih.govresearchgate.netresearchgate.net These boronates are valuable synthetic intermediates due to their stability and reactivity. rsc.org They can be employed in various transformations, including carbonyl allylboration and stereoselective cross-coupling reactions, to produce functionalized dehydropiperidines and other substituted piperidine derivatives. rsc.orgchemicalbook.comrsc.orgresearchgate.netrsc.org

Use of Chiral Catalysts and Auxiliaries

Chiral catalysts and auxiliaries play a crucial role in the enantioselective synthesis of piperidine derivatives. The use of chiral diphosphine ligands, such as Taniaphos, is essential for achieving enantioselectivity in palladium-catalyzed borylative migration reactions. rsc.orgacs.org The choice of chiral catalyst can significantly influence the stereochemical outcome of the reaction. acs.orgnih.govresearchgate.net

Carbohydrate auxiliaries, such as D-arabinopyranosylamine, have been successfully employed as stereodifferentiating elements in the stereoselective synthesis of chiral piperidine derivatives. researchgate.netcapes.gov.brcdnsciencepub.com These auxiliaries can control the diastereoselectivity of reactions, such as domino Mannich–Michael reactions, leading to highly substituted piperidinones. capes.gov.brcdnsciencepub.com Transition metal complexes, including rhodium(I) and copper(I) catalysts with chiral ligands, have also been developed for asymmetric cycloaddition and borylation reactions to access chiral nitrogen-containing heterocycles like piperidines. researchgate.netnih.govresearchgate.netnih.gov

Stereoselective Preparation of Polysubstituted Piperidines

Current methods for the stereoselective preparation of polysubstituted piperidines encompass various synthetic approaches. chemicalbook.com These include the use of heterocyclic allylic boronates prepared by catalytic enantioselective borylative migration. chemicalbook.com

Stereoselective synthesis can be achieved through methods like intramolecular Mannich reactions of δ-amino β-keto esters with aldehydes and ketones. figshare.com Domino processes involving allylic acetate (B1210297) rearrangement, stereoselective Ireland–Claisen rearrangement, and asymmetric Michael addition have also been utilized to achieve high stereochemical control in the synthesis of polysubstituted piperidines. thieme-connect.com

Other approaches involve the use of chiral auxiliaries, such as η4-dienetricarbonyliron complexes, which can exert complete control over the stereoselectivity in processes like double reductive amination cascades. rsc.org Stereoselective 1,2-addition to the C=N double bond of chiral aldehyde hydrazones is another method for the enantioselective synthesis of amines, including piperidine alkaloids. marz-kreations.com Palladium-catalyzed cross-coupling reactions of chiral allylic boronates have been optimized to yield optically enriched 2-allylated dehydropiperidines with high regioselectivity and retention of optical purity. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. Applying these principles to the synthesis of this compound and its derivatives is an ongoing area of research to minimize environmental impact and improve sustainability.

Development of Environmentally Benign Synthetic Protocols

Developing environmentally benign synthetic protocols for this compound involves designing processes that reduce waste, use less hazardous chemicals, and are more energy-efficient um-palembang.ac.id. This includes exploring alternative reaction pathways, optimizing reaction conditions, and utilizing catalysts that are less toxic and more selective. While specific detailed protocols for this compound synthesis under strictly defined "environmentally benign" conditions were not extensively detailed in the search results, the broader context of green chemistry in synthesis, including the use of sustainable solvents and improved atom economy, applies um-palembang.ac.id. Research into sustainable photo-mediated reactions for related piperidine derivatives highlights the potential for developing milder, more environmentally friendly approaches in this chemical space rsc.org. Such methods can involve using photoredox systems and hypervalent iodine reagents with 1,2-dihaloethanes as halogen sources to produce halogenated products efficiently rsc.org.

Utilization of Sustainable Solvents (e.g., Cyclopentyl Methyl Ether)

The choice of solvent significantly impacts the environmental footprint of a chemical process. Traditional organic solvents like dichloromethane and tetrahydrofuran, often used in this compound chemistry, can be problematic due to their toxicity, volatility, and environmental persistence nih.govunibas.it. Sustainable solvents, derived from renewable sources or having favorable environmental profiles, are being investigated as alternatives. Cyclopentyl methyl ether (CPME) is one such solvent that has gained attention as a greener option in various organic reactions nih.govunibas.itmdpi.com. CPME is characterized by a high boiling point and low freezing point, along with chemical stability, making it suitable for a range of applications, including some asymmetric catalytic reactions mdpi.com. While direct examples of CPME being used specifically for the synthesis of this compound were not prominently found, CPME and other bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored in related synthetic procedures, such as solid-phase peptide synthesis, as more eco-sustainable alternatives to traditional solvents like DMF, NMP, and DCM nih.govunibas.ittandfonline.comrsc.org. The use of CPME has also been reported in the precipitation step during peptide cleavage in solid-phase peptide synthesis, further demonstrating its utility as a greener solvent in complex synthetic sequences tandfonline.com.

Derivatization Strategies of this compound

This compound is a versatile intermediate in organic synthesis due to the presence of the protected nitrogen and the reactive carbonyl group. These functional groups allow for various transformations to synthesize a wide range of derivatives.

Reactions at the Carbonyl Group

The carbonyl group at the 4-position of the piperidone ring is a primary site for derivatization reactions.

Reductive amination is a crucial reaction for converting the carbonyl group of this compound into an amine functionality, leading to the formation of 4-aminopiperidine (B84694) derivatives. This reaction typically involves the condensation of this compound with an amine to form an imine, followed by the reduction of the imine to the corresponding amine. Various reducing agents can be employed for this transformation.

Research has shown the successful application of reductive amination of N-substituted 4-piperidone derivatives, including this compound, with diverse amines to yield secondary and tertiary amines mdpi.com. Sodium triacetoxyborohydride (B8407120) is a commonly used reducing agent for this reaction, often providing moderate to virtually quantitative yields mdpi.com. For instance, tert-butyl 4-(dodecylamino)piperidine-1-carboxylate was synthesized in 90% yield by the reductive amination of this compound with n-dodecylamine using sodium triacetoxyborohydride mdpi.com.

Another documented method for preparing 4-aminopiperidine derivatives from this compound involves reaction with an aniline (B41778) derivative, such as 4-fluoroaniline, in the presence of a reducing agent like sodium cyanoborohydride and acetic acid benchchem.com. This method is favored for its operational simplicity, mild reaction conditions, and good yield benchchem.com.

Reductive amination of this compound is a key step in the synthesis of various biologically active compounds, including those explored as potential antifungal agents and intermediates in the synthesis of pharmaceutical compounds like fentanyl mdpi.comnih.govdtic.mil. For example, reductive amination of N-Boc-4-piperidinone with aniline using sodium triacetoxyborohydride is a step in the synthesis of intermediates for fentanyl dtic.mil.

The general procedure for reductive amination often involves dissolving the ketone (e.g., this compound) and the amine in a solvent like dry THF, followed by the addition of a reducing agent such as sodium triacetoxyborohydride mdpi.com. The mixture is typically stirred at room temperature, and the product is isolated after workup and purification, often by column chromatography mdpi.com.

Data from reductive amination reactions of N-substituted 4-piperidone derivatives with various amines using sodium triacetoxyborohydride show a range of yields depending on the specific amine and piperidone used mdpi.com.

| Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Product |

| This compound | n-dodecylamine | Sodium triacetoxyborohydride | THF | 90 | tert-Butyl 4-(dodecylamino)piperidine-1-carboxylate |

| 1-benzyl-4-piperidone | n-hexylamine | Sodium triacetoxyborohydride | THF | 71 | 1-Benzyl-N-hexylpiperidin-4-amine |

| 1-benzyl-4-piperidone | 4-tert-butylbenzylamine | Sodium triacetoxyborohydride | THF | 70 | 1-Benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine |

This table illustrates the effectiveness of reductive amination in synthesizing functionalized piperidines from piperidone derivatives.

Reductive Amination for 4-Aminopiperidines

Use of Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used in reductive amination reactions. While STAB is primarily known for reducing imines more rapidly than ketones or aldehydes, it can be involved in transformations starting from piperidone derivatives. In the context of piperidones, STAB has been utilized in reductive amination reactions where a ketone is reacted with an amine in the presence of STAB to form a secondary or tertiary amine. researchgate.netmdpi.comgoogle.com For example, 1-benzyl-4-piperidone derivatives have been subjected to reductive amination with various amines using sodium triacetoxyborohydride to yield corresponding 4-aminopiperidines in moderate to high yields. mdpi.com This reagent's chemoselectivity allows for the reduction of an imine intermediate formed between the ketone and an amine, while potentially leaving other reducible functional groups intact under controlled conditions. researchgate.net

Aldol (B89426) Condensation Reactions

Aldol condensation is a versatile carbon-carbon bond forming reaction that can occur between two carbonyl compounds or a carbonyl compound and an enolizable species. This compound, possessing an enolizable alpha-carbon adjacent to the ketone, can participate in aldol condensation reactions. sigmaaldrich.com

Synthesis of 1,5-Diketones

Aldol condensation reactions involving N-Boc-piperidin-4-one with aromatic aldehydes have been shown to yield nitrogen-containing 1,5-diketones. These reactions can proceed through intramolecular cyclization pathways. chemicalbook.comresearchgate.net For instance, reactions of N-Boc-piperidin-4-one with aromatic aldehydes have afforded 1,5-diketones, which can then undergo intramolecular aldol cyclization to form complex polycyclic structures. chemicalbook.comresearchgate.net

Formation of Chalcones

This compound can also be utilized in aldol condensation reactions to synthesize chalcones. Chalcones are α,β-unsaturated ketones that are typically formed by the reaction of an aldehyde and a ketone. uomustansiriyah.edu.iq Studies have reported the synthesis of curcuminoids containing a tert-butoxycarbonyl (Boc) piperidone core through aldolic condensation reactions. benchchem.comnih.govresearchgate.net These reactions typically involve reacting 4-Boc-piperidone with substituted benzaldehydes in the presence of a base like lithium hydroxide in an alcoholic solvent, yielding 4-Boc-piperidone chalcones in varying yields. nih.govresearchgate.netijbpsa.com

Here is a table summarizing some reported aldol condensation reactions involving 4-Boc-piperidone for chalcone (B49325) synthesis:

| Reactant Aldehyde | Base | Solvent | Yield (%) | Reference |

| Tetrahydropyranyl-protected benzaldehydes | Lithium hydroxide | Ethanol | 44–65 | nih.govresearchgate.net |

| Substituted benzaldehyde (B42025) | Lithium hydroxide | Methanol (B129727) | 53, 67 | nih.gov |

| Substituted benzaldehyde | Lithium hydroxide | Ethanol | 94 | nih.gov |

Reactions with Organometallic Reagents

The ketone carbonyl of this compound is susceptible to attack by organometallic reagents, such as Grignard reagents and organolithium reagents, leading to the formation of tertiary alcohols after hydrolysis. deakin.edu.auumw.edumt.com These reactions are valuable for introducing alkyl or aryl substituents at the 4-position of the piperidine ring. For example, Grignard reagents have been shown to react with N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine, a derivative of this compound, to rapidly synthesize 4-benzyl-4-aminopiperidines. deakin.edu.au Organolithium reagents can also react with the carbonyl group. uark.edu The reaction of 4-halopiperidines, which can be derived from this compound, with aryl Grignard reagents in the presence of a catalyst like Co(acac)₃ and a ligand has been explored for accessing 4-arylpiperidines. nih.gov

Transformations Involving the Nitrogen Atom (after Boc deprotection)

The tert-butoxycarbonyl (Boc) group on the nitrogen atom of this compound serves as a protecting group. smolecule.combenchchem.com Its removal, typically under acidic conditions, reveals a secondary amine which can then participate in various reactions. smolecule.commasterorganicchemistry.com

Nucleophilic Substitution Reactions

Upon deprotection of the Boc group, the resulting piperidin-4-one or its derivatives possess a secondary amine nitrogen that can act as a nucleophile in substitution reactions. smolecule.commasterorganicchemistry.com This nitrogen can react with various electrophiles, such as alkyl halides or acyl halides, to form new carbon-nitrogen bonds. smolecule.comontosight.ai For example, the deprotected piperidine nitrogen can undergo nucleophilic substitution with alkylating agents to introduce substituents onto the nitrogen atom. smolecule.comdtic.mil This is a common strategy in the synthesis of various nitrogen-containing compounds, including pharmaceuticals. smolecule.comontosight.ai The reactivity of the deprotected amine in nucleophilic substitution reactions is a fundamental aspect of piperidine chemistry. ontosight.aiorganic-chemistry.org

Acylation and Alkylation Reactions

Acylation and alkylation reactions are important for functionalizing this compound derivatives. For instance, N-acylation of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), a derivative of this compound, with propionyl chloride or propionic anhydride yields 1-boc-norfentanyl un.org. Subsequent hydrolysis of the carbamate (B1207046) provides norfentanyl, which can then undergo N-alkylation with phenethyl bromide to produce fentanyl un.org.

In the synthesis of potential antimalarial compounds, acylation of the sodium salts of tert-butyl 4-(phenylamino)piperidine-1-carboxylates with phenoxyacetyl chlorides has been reported to furnish acylated products in high yields (85–90%) nih.gov. Alkylation of these intermediates with acetyl chloride has also been shown to provide alkylated compounds in good yield (85%) nih.gov.

Alkylation reactions can be performed on the piperidine nitrogen after deprotection of the Boc group. For example, alkylation of norfentanyl, obtained after Boc deprotection of 1-boc-norfentanyl, with phenethyl bromide provides fentanyl un.orgdtic.mil. Two-carbon linkers have been introduced on the piperidine nitrogen using alkylation reactions with reagents such as bromoacetonitrile, 2-iodoethanol, and 2-chloro-N,N-dimethylethylamine, yielding products in high percentages (91-95%) researchgate.netuasz.sn.

Functionalization of the Piperidine Ring

The piperidine ring of this compound and its derivatives can undergo various functionalization reactions to create diverse chemical structures.

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are valuable tools for functionalizing the piperidine ring.

Palladium-catalyzed cross-coupling reactions can be applied to functionalize piperidine derivatives. For example, a Pd-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc-4-piperidone has been optimized to access chiral optically enriched piperidinyl allylic boronates chemicalbook.com. These boronates can then be utilized in stereoselective cross-coupling reactions to synthesize substituted dehydro-piperidines chemicalbook.com.

While some cross-coupling methods require the piperidine reagents to be used immediately after synthesis, limiting diversification, palladium-catalyzed reactions offer routes to functionalized piperidines google.com.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be applied to this compound derivatives. tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-piperidinecarboxylate, a derivative of this compound, is listed as being used in Suzuki-Miyaura cross-coupling reactions tcichemicals.com.

Suzuki-Miyaura cross-coupling can be performed in a one-pot sequence with reductive amination starting from this compound sigmaaldrich.com. This highlights the utility of this compound as a reactant in this type of coupling.

Intramolecular Cyclizations

This compound can participate in intramolecular cyclization reactions, leading to the formation of complex ring systems. Reactions of N-Boc-piperidin-4-one with aromatic aldehydes can afford nitrogen-containing 1,5-diketones, which can then undergo intramolecular aldol cyclization to form aza derivatives of the tricyclo[7.3.1.02,7]-tridecanone system chemicalbook.comresearchgate.net.

Furthermore, N-Boc-piperidin-4-one can participate in Michael reactions with diarylidenecyclohexanones, forming 1,5-diketones that undergo cyclization into a hydroxypyran structure chemicalbook.comresearchgate.net. Intramolecular cyclization reactions are a key strategy in the synthesis of various cyclic structures, and the piperidine ring can be involved either through the nitrogen atom forming a C-N bond or through the formation of a new C-C bond mdpi.com. A base-mediated intramolecular Dieckmann cyclization of a precursor has been used to form a key piperidin-4-one ester intermediate in the synthesis of a novel analogue of a DPP-4 inhibitor beilstein-journals.org.

Hydroamination and Hydrogenation

Hydroamination and hydrogenation reactions are crucial for introducing amine functionalities and reducing double bonds in this compound derivatives.

Reductive amination of this compound with aniline and sodium triacetoxyborohydride is a method for preparing tert-butyl 4-(phenylamino)piperidine-1-carboxylate un.orgnih.govdtic.mil. This reaction involves the formation of an imine followed by its reduction to the corresponding amine nih.gov.

Hydrogenation reactions can be used to reduce double bonds in unsaturated piperidine derivatives. Palladium-catalyzed hydrogenation is a developed approach for accessing fluorinated piperidines from fluoropyridines mdpi.com. While not directly on this compound itself, this indicates the relevance of hydrogenation in functionalizing piperidine rings. Catalytic hydrogenation using Pd/C is also employed to remove the benzyl (B1604629) group in synthetic routes involving N-benzyl-4-piperidone derivatives benchchem.comun.orggoogle.com.

Mechanistic Investigations of 1 Boc 4 Piperidone Transformations

Elucidation of Reaction Mechanisms

Elucidating the reaction mechanisms of 1-Boc-4-piperidone transformations involves identifying the sequence of elementary steps, the intermediates formed, and the transition states involved. This is often achieved through a combination of experimental techniques and computational methods.

Role of Catalysts and Reagents

Catalysts and reagents play pivotal roles in directing the reaction pathways and influencing the rate and selectivity of transformations involving this compound. For instance, in the synthesis of this compound itself, the reaction of 4-piperidone (B1582916) with Boc anhydride (B1165640) is typically conducted in the presence of a base like triethylamine (B128534) (TEA) or sodium hydroxide (B78521). The base deprotonates the amine, facilitating nucleophilic attack on the Boc anhydride to form the protected derivative. benchchem.com Polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. benchchem.com Triethylamine has been found to outperform inorganic bases in minimizing side reactions like ketone oxidation. benchchem.com

In other transformations, different catalysts and reagents are employed. For example, the synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol (B44631) ester from this compound involves reaction with hydrazine (B178648) hydrate (B1144303) followed by condensation with 2-halogenate malonaldehyde, catalyzed by boron trifluoride diethyl etherate in the second step. google.com Subsequent reactions may involve metallic nickel catalysis. google.com

Studies on the kinetic resolution of 2-aryl-4-methylenepiperidines, which can be related to piperidine (B6355638) chemistry, highlight the role of bases like n-BuLi and chiral ligands such as sparteine (B1682161) in achieving high enantioselectivity. acs.org The base coordinates to the carbonyl group before lithiation, and lithiation occurs preferentially from specific rotamers. acs.org

In the context of C-H amination reactions relevant to piperidine synthesis, iron catalysts like (R,R)-FeBIP have been shown to mediate the process, with the presence of a base like piperidine also being noted in control experiments. researchgate.net

Transition State Analysis

Transition state analysis provides crucial information about the highest energy point along the reaction pathway, offering insights into the energy barrier and the structural changes occurring during the rate-limiting step. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed for this purpose.

DFT calculations have been used to study the rotation of the Boc group in N-Boc-protected piperidines. These studies can identify minimum energy structures for different rotamers and the transition states involved in their interconversion. acs.org For instance, calculations on rotamers of a related N-Boc-2-aryl-4-methylenepiperidine indicated that rotation of the Boc group was most likely to occur through the lowest energy equatorial transition state. acs.org The calculated Gibbs energy of activation for this rotation aligned well with experimental results from variable-temperature NMR spectroscopy. acs.org

Transition state analogues have also been synthesized and evaluated in studies related to enzyme inhibition, demonstrating the importance of understanding transition state structures in the design of potential therapeutic agents. sigmaaldrich.com

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and how these rates are influenced by various factors such as reactant concentrations, temperature, and the presence of catalysts. These studies are essential for understanding reaction mechanisms and optimizing reaction conditions.

Determination of Rate Constants

Determining rate constants involves measuring the reaction rate at different concentrations of reactants and analyzing the data to establish the rate law and calculate the rate constant(s). Techniques such as time-resolved kinetic studies, often employing spectroscopic methods like UV/Vis absorption, can be used to monitor the concentration changes of reactants or products over time. acs.org

In studies involving radical reactions with piperidine derivatives, time-resolved kinetic studies have been carried out to determine the second-order rate constants for hydrogen atom transfer (HAT) from these substrates to radicals like cumyloxyl radical (CumO•). acs.org By plotting the observed rate constants against substrate concentration, linear relationships are obtained, and the rate constants are derived from the slope. acs.org

Kinetic studies have also been applied to investigate the rates of transformations in more complex systems, such as native chemical ligation with peptide derivatives. csic.es These studies can involve measuring the rates of individual steps in a multi-step reaction sequence. csic.es

Identification of Rate-Limiting Steps

For example, kinetic isotope effect (KIE) studies can provide evidence for whether a C-H bond cleavage is involved in the rate-limiting step. In iron-catalyzed α-amination of carboxylic acids, a KIE value of 2.0 was observed, supporting a mechanism involving C-H activation. researchgate.net

In multi-step reactions, if the rate constant for one step is significantly smaller than the rate constants for other steps, that step is likely rate-limiting. Kinetic studies that measure the rates of individual steps, as mentioned in the context of native chemical ligation, can help identify these slow steps. csic.es

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcome of a reaction refers to the spatial arrangement of atoms in the product, particularly when new stereocenters are created. Diastereoselectivity is the preferential formation of one diastereoisomer over another in a reaction that can produce multiple diastereoisomers. Controlling stereochemistry is of paramount importance in the synthesis of many organic molecules, especially pharmaceuticals, where different stereoisomers can have vastly different biological activities.

Transformations involving this compound and related piperidine systems often involve the creation of new stereocenters. For instance, reactions at the 4-position of the piperidone ring can lead to the formation of chiral centers. The stereochemical outcome can be influenced by the choice of reagents, catalysts, and reaction conditions.

In the synthesis of substituted piperidines, diastereoselective reactions are frequently employed. Examples include diastereoselective reductive cyclization reactions used to control the stereochemistry of piperidine products. mdpi.com The diastereoselectivity in such reactions can be influenced by existing stereocenters in the starting material or by the use of chiral auxiliaries or catalysts. mdpi.com

Studies on multicomponent reactions for the synthesis of piperidone scaffolds have demonstrated that the stereochemical outcome can depend on the nature of the dienophile (cyclic vs. acyclic) and substituents on the diene, leading to the preferential formation of endo or exo adducts. researchgate.net The configurations of the reactants are often retained in the products. researchgate.net

The stereochemistry of 4-piperidone derivatives can significantly affect their pharmacological properties, including their interaction with biological targets like opioid receptors. ontosight.ai Specific stereochemical arrangements can lead to unique binding affinities and selectivities. ontosight.ai Research aims to explore how the unique stereochemical arrangement of certain 4-piperidone derivatives might offer advantages in terms of efficacy or reduced side effects. ontosight.ai

In the diastereoselective synthesis of bicyclic lactams which can serve as scaffolds for 4-hydroxypiperidines, the methodology can generate multiple stereogenic centers with high diastereoselectivity. rsc.org The determination of absolute configurations through techniques like X-ray diffraction is crucial for assigning the stereochemistry of the major and minor diastereoisomers. rsc.org

The rotation of the N-Boc group can also play a role in stereochemical outcomes, particularly in reactions involving lithiation adjacent to a stereocenter. While the Boc group rotation might be fast under certain conditions, its rate can still influence the stereoselectivity by affecting the relative populations of reactive conformers. acs.org

Table: Selected Examples of Stereochemical Outcomes in Piperidine Synthesis

| Reaction Type | Key Factors Influencing Stereochemistry | Observed Stereochemical Outcome Examples | Source |

| Reductive Cyclization | Existing stereocenters, chiral auxiliaries/catalysts | Diastereoselective formation of substituted piperidines. | mdpi.com |

| Multicomponent Diels-Alder Reactions | Dienophile nature (cyclic/acyclic), diene substituents | Preferential endo or exo adduct formation; retention of reactant configuration. | researchgate.net |

| Synthesis of Bicyclic Lactams (4-hydroxypiperidine scaffolds) | Reaction conditions, inherent substrate properties | High diastereoselectivity in generating multiple stereocenters. | rsc.org |

| Lithiation-Substitution (related N-Boc systems) | Rate of Boc group rotation, reaction temperature, chiral ligands | Influence on the formation of quaternary stereocenters. | acs.org, acs.org |

Detailed Research Findings Examples:

In the kinetic resolution of 2-aryl-4-methylenepiperidines, the use of n-BuLi and (+)-sparteine in toluene (B28343) at -78 °C resulted in good selectivity for the recovered starting material (R)-isomer and the substituted product (S)-isomer. acs.org

Diastereoselective reductive cyclization of amino acetals prepared by the nitro-Mannich reaction allows for control of piperidine stereochemistry, which is retained during cyclization. mdpi.com

In the synthesis of zwitterionic bicyclic lactams, a non-classical Corey-Chaykovsky ring-closing reaction yielded a mixture of diastereoisomers with a ratio of approximately 73:27, with the major diastereoisomer's absolute configuration determined by X-ray diffraction. rsc.org

These examples highlight the diverse strategies and factors that are investigated to control the stereochemical outcomes in the synthesis and transformation of piperidine derivatives, including those derived from this compound.

Factors Influencing Enantiomeric Excess (ee)

Achieving high enantiomeric excess in reactions involving this compound or its derivatives is a significant goal in asymmetric synthesis umich.edunih.gov. Several factors have been identified that can influence the ee of the resulting chiral products:

Chiral Catalysts and Auxiliaries: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, is a common strategy to induce asymmetry in reactions of piperidone derivatives umich.edunih.govacs.org. The structure of the chiral catalyst or auxiliary plays a crucial role in controlling the stereochemical outcome by providing a chiral environment for the reaction to occur acs.org. For instance, studies have shown that the substituents on chiral phosphoric acid catalysts significantly influence stereoselectivity acs.org.

Reaction Conditions: Parameters such as temperature, solvent, concentration, and the presence of additives can significantly impact enantioselectivity soton.ac.ukacs.org. Lowering the reaction temperature has been observed to lead to higher enantiomeric excesses in some asymmetric transformations, although sometimes at the cost of reaction yield or rate acs.org. The choice of solvent can also affect the interaction between the catalyst, substrate, and reagents, thereby influencing the transition state and stereochemical outcome soton.ac.uk.

Substrate Structure: The nature and position of substituents on the this compound core or the co-reactants can affect the efficiency and selectivity of asymmetric transformations kcl.ac.uk. Steric and electronic effects of these substituents can influence the favored approach of reagents and the stability of transition states acs.orgacs.org. For example, studies on the hydroamination of 1,1-disubstituted alkenes, which can be related to the synthesis of substituted piperidines, showed that the steric difference between the substituents on the alkene correlated with the level of enantioselectivity acs.org.

Kinetic Resolution: In some cases, kinetic resolution techniques can be employed to enhance the enantiomeric excess of a desired stereoisomer umich.eduacs.orgrsc.org. This involves a reaction where one enantiomer reacts faster than the other, leading to the enrichment of the less reactive enantiomer in the remaining starting material or the preferential formation of one enantiomer in the product umich.eduacs.orgrsc.org. Dynamic kinetic resolution, where a racemic mixture is converted into a single enantiomer of the product, has also been explored for piperidine derivatives uark.edu.

Research findings often involve detailed tables showing the effect of varying these factors on the yield and enantiomeric excess of the product. For example, a study on an enantioselective cyclization to form chiral piperidines reported yields and enantioselectivities monitored at different reaction times umich.edu.

Conformational Analysis of Intermediates and Products

Understanding the conformational preferences of intermediates and products is vital for elucidating the mechanisms of stereoselective reactions involving this compound and predicting their stereochemical outcomes acs.org. Conformational analysis provides insights into how the three-dimensional arrangement of atoms influences reactivity and selectivity.

Piperidine Ring Conformation: The piperidine ring in this compound can adopt various conformations, primarily chair and boat forms, although the chair conformation is generally more stable. Substituents on the ring, including the Boc group, influence the preferred conformation and the relative energies of different conformers.

Influence of the Boc Group: The tert-butoxycarbonyl (Boc) group attached to the nitrogen atom can influence the conformation of the piperidine ring and the orientation of substituents. Studies have indicated that rotation of the Boc group can be rapid under certain reaction conditions, which can impact the accessibility of different faces of the molecule to incoming reagents acs.org. The conformation of the Boc group itself can also be important in directing stereochemistry, particularly in transition states where it may interact with a catalyst or other reactants acs.org.

Transition State Analysis: Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the transition states of reactions involving this compound derivatives umich.edursc.orgresearchgate.net. By analyzing the geometries and energies of different transition states, researchers can understand why a particular stereochemical outcome is favored umich.eduacs.org. These calculations can reveal crucial interactions, such as hydrogen bonding or steric repulsions, that dictate the approach of reagents and the formation of new stereocenters acs.org.

Experimental Techniques: Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR (VT-NMR) and cryo-NMR, can provide information about the conformational dynamics and preferred conformers of intermediates and products benchchem.comacs.org. X-ray diffraction studies of crystalline intermediates or products can also provide definitive information about their solid-state conformations acs.org.

Conformational analysis, often combined with computational studies, helps to rationalize experimental observations regarding enantioselectivity and diastereoselectivity. For example, computational reaction exploration methods have been used to elucidate the mechanism and stereoselectivity of cyclization reactions forming chiral piperidines, identifying key intermediates and transition states that explain the observed stereochemical outcomes umich.edu. Studies on the lithiation of N-Boc-2-aryl-4-methylenepiperidines used VT-NMR spectroscopy to determine the rate of rotation of the N-Boc group, highlighting its conformational lability acs.org.

Here is an example of how data on the influence of reaction conditions on enantiomeric excess might be presented:

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Chiral Cat A (5) | DCM | 25 | 75 | 85 |

| 2 | Chiral Cat A (5) | DCM | -15 | 68 | 94 |

| 3 | Chiral Cat A (5) | THF | 25 | 70 | 80 |

| 4 | Chiral Cat B (5) | DCM | 25 | 80 | 91 |

Computational Chemistry Applications in 1 Boc 4 Piperidone Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods are employed to model the electronic structure of molecules, from which a wide range of properties can be derived. For derivatives of 1-Boc-4-piperidone, DFT has been used to explore geometric parameters, electronic properties, and molecular stability. acs.org

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For piperidine (B6355638) derivatives, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set have been successfully used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. acs.orgresearchgate.net

For instance, in a study of 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one, a related compound, the optimized bond distances and angles were calculated. The C-N and N-H bond distances were found to be approximately 1.09–1.07 Å and 1.01 Å, respectively, with C–C–C and N–C–C bond angles around 126.6° and 108.5°, respectively. orientjchem.org Similar calculations for this compound would provide precise data on its bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. A conformational analysis of a derivative, tert-butyl 3,5-bis((E)-4-methylbenzylidene)-4-oxopiperidine-1-carboxylate, revealed the existence of two conformations at lower temperatures, which was corroborated by DFT calculations. researchgate.net

Table 1: Representative Calculated Bond Parameters for a Piperidine Derivative Note: This table is illustrative and based on data for a related piperidine derivative, not this compound itself, as specific data was not available in the searched literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | ~1.08 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-C-C | ~126.6° |

| Bond Angle | N-C-C | ~108.5° |

Data adapted from a study on a 2,6-dithenobenzene-3-enyl 3,5-dimethyl piperidine-4-one. orientjchem.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive.

For derivatives of piperidone, HOMO-LUMO analysis has been used to understand charge transfer interactions within the molecule. acs.org In a study on N-BOC-protected-3,5-bis(arylidene)-4-piperidone analogs, the HOMO was found to be located on the arylidene rings and the LUMO on the carbonyl and alkene carbons. researchgate.net The HOMO-LUMO energy gap for various piperidone derivatives has been calculated to assess their stability and reactivity. acs.orgorientjchem.org For example, in a study of a piperidine derivative, the HOMO-LUMO gap was calculated to be 4.966 eV, indicating good stability. researchgate.net

Table 2: Illustrative FMO Data for Piperidine Derivatives Note: This table is illustrative and based on data for related piperidine derivatives, not this compound itself, as specific data was not available in the searched literature.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Piperidone Derivative A | -6.5 | -1.5 | 5.0 |

| Piperidone Derivative B | -6.2 | -1.8 | 4.4 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. acs.org This analysis can identify and characterize chemical bonds, including covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds. QTAIM analysis involves finding the bond critical points (BCPs) in the electron density, which are points where the density is at a minimum between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the chemical bond. researchgate.net

Reactivity Predictions and Mechanistic Insights

Computational chemistry is also invaluable for predicting the reactivity of molecules and elucidating reaction mechanisms. By calculating various reactivity descriptors, it is possible to identify the most reactive sites in a molecule and to understand its electrophilic and nucleophilic behavior.

Local reactivity descriptors, such as Fukui functions, are used to determine which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. researchgate.net

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (where an electron is added).

f-(r) for electrophilic attack (where an electron is removed).

f0(r) for radical attack.

By calculating these functions for each atom in this compound, one could predict the most likely sites for reaction. For example, in a study of a phthalonitrile (B49051) derivative, Fukui function analysis was used to identify the most susceptible sites for electrophilic attack. researchgate.net Although specific calculations for this compound are not available, this methodology is a standard approach for predicting regioselectivity in reactions involving complex organic molecules. researchgate.net

For piperidine derivatives, these global reactivity parameters have been calculated to understand their chemical behavior. acs.orgchemjournal.kz For instance, in a study of various piperidine derivatives, all the studied compounds were found to be nucleophiles. chemjournal.kz The Boc group in this compound is known to reduce the nucleophilicity of the nitrogen atom compared to other derivatives. Computational studies can quantify this effect by comparing the calculated nucleophilicity indices of this compound with those of other N-substituted piperidones. These calculations can provide a theoretical basis for understanding why reactions at the nitrogen of this compound may require harsher conditions.

Reaction Pathway Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key intermediate in the synthesis of many pharmaceuticals, understanding its reaction pathways is crucial for optimizing synthetic routes and minimizing byproducts. dtic.milun.orgincb.org One of the most significant reactions involving this compound is reductive amination, a cornerstone for creating C-N bonds. harvard.edu

The reductive amination of this compound, for instance with aniline (B41778), is a critical step in the synthesis of fentanyl precursors. dtic.mil The generally accepted mechanism involves two main stages:

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (e.g., aniline) on the carbonyl carbon of this compound. This is often catalyzed by a weak acid and leads to the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields a Schiff base or, under acidic conditions, a protonated iminium ion. youtube.com

Reduction: The iminium ion is then reduced to the final amine product. This step employs a reducing agent that is selective for the iminium ion over the ketone starting material. Common reagents for this purpose include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN), which are effective under the mild, slightly acidic conditions that favor iminium ion formation. dtic.milharvard.edumasterorganicchemistry.com

While detailed computational studies modeling the specific transition states and activation energies for the reductive amination of this compound are not extensively available in public literature, the general principles are well-established through both experimental work and theoretical studies on similar systems. fossee.inmcmaster.ca Computational methods like Density Functional Theory (DFT) are frequently used to map the potential energy surface of such reactions, identifying the structures of intermediates and the transition states that connect them. fossee.in Such models would calculate the energy barriers for both the carbinolamine dehydration and the hydride transfer from the reducing agent, providing a quantitative understanding of the reaction kinetics.

Other reactions of this compound, such as aldol-type condensations and Michael additions, have also been reported, leading to a variety of complex heterocyclic structures. dtic.mil Computational modeling of these pathways can help predict stereochemical outcomes and rationalize the formation of observed products.

Table 1: Key Steps in the Reductive Amination of this compound

| Step | Reactants | Intermediate/Transition State | Product of Step | Computational Insight |

|---|---|---|---|---|

| 1 | This compound, Primary Amine (e.g., Aniline) | Carbinolamine | Schiff Base / Iminium Ion | Modeling can determine the energy profile of nucleophilic attack and the stability of the carbinolamine. |

| 2 | Iminium Ion, Reducing Agent (e.g., STAB) | Hydride Transfer Transition State | N-Substituted 4-aminopiperidine (B84694) derivative | Calculations can model the hydride transfer, predict the activation energy, and confirm the selectivity of the reducing agent. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical determinants of its reactivity and interactions. The molecule's structure is primarily defined by the conformation of the six-membered piperidone ring and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group.

The piperidone ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. libretexts.orgyoutube.com However, other higher-energy conformations like the boat and twist-boat are also possible and represent key states along the pathway of ring inversion, often referred to as a "chair flip". masterorganicchemistry.com

A crucial aspect of the conformational landscape is the rotation of the N-Boc group. Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to distinct rotamers (rotational isomers). fsu.edu Computational studies, specifically using Density Functional Theory (DFT), on closely related N-Boc-piperidine derivatives have been performed to quantify the energetics of this rotation. These calculations, corroborated by experimental variable-temperature NMR (VT-NMR) spectroscopy, reveal the energy barriers associated with this process. For a 2-aryl-4-methylenepiperidine derivative, the transition state for Boc group rotation was calculated, providing insight into how quickly these conformations interconvert. acs.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution over time. mdpi.com These simulations can model the chair-flip process, the rotation of the Boc group, and the interactions with solvent molecules. By tracking the positions of all atoms over nanoseconds or longer, MD can generate a free energy landscape, which maps the relative stability of different conformations. mdpi.com While specific MD simulation data for this compound is not readily found in the literature, the methodology is powerful for understanding the population of different conformers at equilibrium and the pathways for interconversion between them.

Table 2: Conformational Features of N-Boc-Piperidone Systems

| Conformational Feature | Description | Typical Energy Barrier (kcal/mol) | Method of Study |

|---|---|---|---|

| Piperidone Ring Inversion | Interconversion between two chair forms via boat/twist-boat intermediates. | ~10 kcal/mol (for cyclohexane) masterorganicchemistry.com | NMR Spectroscopy, Molecular Dynamics |

| N-Boc Group Rotation | Rotation around the N-C(O) bond, interconverting amide rotamers. | ~14.9 kcal/mol (for a bis-arylidene derivative) fsu.edu | DFT Calculations, VT-NMR fsu.eduacs.org |

Solvent Effects on Reactivity and Electronic Structure

The choice of solvent can significantly influence chemical reactions by stabilizing or destabilizing reactants, intermediates, transition states, and products. In the context of this compound, solvents play a crucial role in its synthesis and subsequent reactions. Common solvents used in procedures involving this compound include dichloromethane (B109758) (DCM), methanol (B129727), tetrahydrofuran (B95107) (THF), and 1,4-dioxane. dtic.milchemicalbook.com

Computational chemistry provides methods to model and quantify these solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is efficient for estimating how a solvent's polarity affects the stability and properties of a solute. rsc.org For example, such models can predict how the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) of this compound change from a nonpolar solvent like hexane (B92381) to a polar solvent like water.

Explicit solvent models, often used in conjunction with molecular dynamics simulations, involve modeling individual solvent molecules surrounding the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding between the carbonyl oxygen of this compound and protic solvents like methanol or water. researchgate.net

A key aspect that can be influenced by the solvent is the keto-enol tautomerism of the piperidone ring. While this compound exists overwhelmingly in the keto form, the relative stability of the enol tautomer can be affected by the solvent environment. researchgate.netmissouri.edu Computational studies on other β-dicarbonyl compounds have shown that polar solvents and those capable of hydrogen bonding can shift the equilibrium by preferentially stabilizing one tautomer over the other. orientjchem.org Although specific computational studies on the solvatochromic shifts or solvent-dependent electronic properties of this compound are not widely published, the theoretical frameworks for such investigations are well-established. researchgate.netnih.gov

Table 3: Common Solvents and Their Potential Computational Insights